4-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound characterized by its unique structure, which includes a triazine ring, a morpholine group, and a dibromo-methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.
Attachment of the Dibromo-Methoxyphenyl Moiety: This step involves the condensation of the dibromo-methoxyphenyl aldehyde with the hydrazine derivative, followed by further functionalization to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety.
Reduction: Reduction reactions may target the hydrazine linkage.
Substitution: The triazine ring and morpholine group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could lead to amine products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties could be explored. It may serve as a lead compound for drug development, particularly in the treatment of diseases where its unique structure offers a therapeutic advantage.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved would depend on the specific biological context and the compound’s interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2E)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
- **4-[(2E)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(PIPERIDIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
- **4-[(2E)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(PYRROLIDIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Uniqueness
The uniqueness of 4-[(2E)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects.
Properties
Molecular Formula |
C17H21Br2N7O2 |
---|---|
Molecular Weight |
515.2 g/mol |
IUPAC Name |
2-N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-4-N,4-N-dimethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H21Br2N7O2/c1-25(2)16-21-15(22-17(23-16)26-4-6-28-7-5-26)24-20-10-11-8-12(18)9-13(19)14(11)27-3/h8-10H,4-7H2,1-3H3,(H,21,22,23,24)/b20-10+ |
InChI Key |
ISNBBJXWMOCQKJ-KEBDBYFISA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=C(C(=CC(=C3)Br)Br)OC |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC3=C(C(=CC(=C3)Br)Br)OC |
Origin of Product |
United States |
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